molecular formula C10H11NO3 B13070506 4-(2-Hydroxyphenyl)morpholin-3-one

4-(2-Hydroxyphenyl)morpholin-3-one

Cat. No.: B13070506
M. Wt: 193.20 g/mol
InChI Key: GICVWGRVDQBBFX-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)morpholin-3-one is a heterocyclic organic compound with the molecular formula C10H11NO3 It is characterized by a morpholine ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 2-hydroxybenzaldehyde with morpholine in the presence of an oxidizing agent. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the desired morpholinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective processes. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholinones, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

4-(2-Hydroxyphenyl)morpholin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme involved in the regulation of endocannabinoid signaling. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)morpholin-3-one
  • 4-(2-Methoxyphenyl)morpholin-3-one
  • 4-(3-Hydroxyphenyl)morpholin-3-one

Uniqueness

4-(2-Hydroxyphenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the ortho position relative to the morpholine ring enhances its ability to form hydrogen bonds, increasing its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(2-hydroxyphenyl)morpholin-3-one

InChI

InChI=1S/C10H11NO3/c12-9-4-2-1-3-8(9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2

InChI Key

GICVWGRVDQBBFX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2O

Origin of Product

United States

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